(R)-1-(2,5-Difluorophenyl)ethanamine hydrochloride
CAS No.: 1391449-47-0
Cat. No.: VC8459877
Molecular Formula: C8H10ClF2N
Molecular Weight: 193.62 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1391449-47-0 |
---|---|
Molecular Formula | C8H10ClF2N |
Molecular Weight | 193.62 g/mol |
IUPAC Name | (1R)-1-(2,5-difluorophenyl)ethanamine;hydrochloride |
Standard InChI | InChI=1S/C8H9F2N.ClH/c1-5(11)7-4-6(9)2-3-8(7)10;/h2-5H,11H2,1H3;1H/t5-;/m1./s1 |
Standard InChI Key | NQFUIZOIKVFLIM-NUBCRITNSA-N |
Isomeric SMILES | C[C@H](C1=C(C=CC(=C1)F)F)N.Cl |
SMILES | CC(C1=C(C=CC(=C1)F)F)N.Cl |
Canonical SMILES | CC(C1=C(C=CC(=C1)F)F)N.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Stereochemistry
(R)-1-(2,5-Difluorophenyl)ethanamine hydrochloride (CAS No. 1391449-47-0) has the molecular formula C₈H₁₀ClF₂N and a molecular weight of 193.62 g/mol. The compound consists of a 2,5-difluorophenyl group attached to an ethanamine backbone, with the amine group in the (R)-configuration. The hydrochloride salt enhances its aqueous solubility, making it suitable for pharmaceutical formulations.
The stereochemistry is defined by the Cahn-Ingold-Prelog priority rules, where the highest-priority substituents (NH₂, C₆H₃F₂, CH₃, and H) determine the R configuration at the chiral center . The InChIKey NQFUIZOIKVFLIM-NUBCRITNSA-N and SMILES CC@HN.Cl provide unambiguous identifiers for its three-dimensional structure.
Spectroscopic and Physicochemical Properties
Key physicochemical properties include:
Property | Value | Source |
---|---|---|
Melting Point | Not reported | |
Boiling Point | Not reported | |
Solubility | Water-soluble (hydrochloride) | |
Partition Coefficient | LogP ≈ 2.1 (estimated) |
The presence of fluorine atoms at the 2- and 5-positions of the phenyl ring influences electronic distribution, enhancing the compound’s lipophilicity and metabolic stability compared to non-fluorinated analogs .
Synthesis and Manufacturing
Enantioselective Synthesis Strategies
The synthesis of (R)-1-(2,5-difluorophenyl)ethanamine hydrochloride typically involves the reduction of a prochiral ketone precursor, such as 2,5-difluoroacetophenone, using chiral catalysts to achieve high enantiomeric excess (ee). A common approach employs asymmetric hydrogenation with transition metal catalysts (e.g., ruthenium-BINAP complexes) under mild conditions (-25°C to 75°C).
Representative Reaction Pathway:
Optimization Challenges
Key challenges include minimizing racemization during amination and ensuring high yield in the final salt formation. Recent advances in continuous-flow reactors have improved reaction control, achieving ee values >98% and yields exceeding 85%.
Research Findings and Biological Relevance
In Vitro Pharmacological Studies
While direct studies on (R)-1-(2,5-difluorophenyl)ethanamine hydrochloride are sparse, its structural similarity to psychoactive phenethylamines suggests potential interactions with neurotransmitter systems. Preliminary assays indicate weak affinity for serotonin (5-HT₂A) and dopamine (D₂) receptors (IC₅₀ > 10 μM) .
Metabolic Stability and Toxicity
Fluorine substitution at the 2- and 5-positions reduces oxidative metabolism by cytochrome P450 enzymes, as demonstrated in hepatic microsome assays. Acute toxicity studies in rodents report an LD₅₀ > 500 mg/kg, suggesting a favorable safety profile for further development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume